3-Aminobenzylamine

Catalog No.
S677587
CAS No.
4403-70-7
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzylamine

CAS Number

4403-70-7

Product Name

3-Aminobenzylamine

IUPAC Name

3-(aminomethyl)aniline

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2

InChI Key

ZDBWYUOUYNQZBM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)CN

Canonical SMILES

C1=CC(=CC(=C1)N)CN

The exact mass of the compound 3-Aminobenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Aminobenzylamine is an aromatic diamine featuring both a primary aromatic amine and a primary benzylic amine. This structural arrangement provides a unique combination of reactivity and flexibility, making it a valuable building block, particularly as a monomer for high-performance polymers like polyamides and polyimides and as a curing agent for epoxy resins[1][2]. The presence of the methylene (-CH2-) bridge and the meta-substitution pattern are critical design features that influence the resulting polymer's solubility, thermal properties, and processability when compared to its isomers or other aromatic diamines.

Research Fit

1
Versatile synthetic intermediate for drug discovery, agrochemicals, and advanced materials
Compatible with amidation, reductive amination, and polycondensation routes
2
Positional isomer with distinct reactivity and binding properties
Meta substitution enables unique intramolecular H-bonding and electronic distribution not achievable by ortho/para isomers
3
Consistent high-purity supply across multiple vendors
Solid at room temperature simplifies weighing and handling in scale-up workflows

Substituting 3-Aminobenzylamine with its ortho- or para-isomers (2-aminobenzylamine or 4-aminobenzylamine) is a critical error in polymer synthesis and formulation. The meta-linkage introduced by 3-aminobenzylamine creates a 'kinked' or non-linear polymer backbone. This specific geometry disrupts the tight chain packing that is characteristic of polymers made from the linear para-isomer, leading to significant, predictable differences in solubility, glass transition temperature (Tg), and melt processability[3]. These are not minor variations; they are fundamental material property shifts that dictate whether a polymer can be processed in solution or if an epoxy will cure with the desired characteristics. Therefore, isomer selection is a primary design choice, not a matter of procurement convenience.

Substitution Risk

Positional isomer substitution may shift electronic and conformational properties, altering reaction outcomes.

2- and 4-ABA exhibit different H-bonding patterns and dipole moments that can affect nucleophilicity and metal coordination.

Bioactivity and material performance are isomer-dependent; literature evidence shows 3-ABA is not interchangeable with 2- or 4-ABA.

Computational docking and biosensor studies report ranked performance that may not transfer to ortho/para analogs.

Patent and application-specific data demonstrate that m-aminobenzylamine is explicitly preferred for certain polyimide formulations.

Substituting with other isomers may require full re-optimization of synthesis and property evaluation.

Enhanced Polymer Solubility and Processability via Meta-Isomer Backbone Geometry

The non-linear backbone geometry imparted by the meta-oriented structure of 3-aminobenzylamine is a well-established strategy for improving the solubility of otherwise intractable aromatic polymers. Studies on analogous systems, such as polyamides derived from meta-substituted diamines, consistently show enhanced solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) compared to their para-substituted counterparts[4][5]. For instance, aromatic polyamides incorporating meta-linkages are often fully amorphous and readily soluble, whereas analogous polymers with exclusively para-linkages can be crystalline and insoluble in all but the most aggressive solvents like m-cresol[5].

Evidence DimensionSolubility in Organic Solvents
Target Compound DataPolymers derived from meta-isomers (like 3-aminobenzylamine) are generally amorphous and readily soluble in aprotic polar solvents (e.g., DMAc, NMP).
Comparator Or BaselinePolymers derived from para-isomers (like 4-aminobenzylamine) often exhibit crystallinity and are insoluble in common solvents.
Quantified DifferenceQualitative shift from insoluble/crystalline to soluble/amorphous.
ConditionsDirect polycondensation to form aromatic polyamides.

This improved solubility is critical for procurement, as it enables solution-based processing techniques like film casting and fiber spinning, which are impossible with insoluble para-isomer-based polymers.

AChE Docking
Head-to-head
3-ABA > acetylcholine > 2-ABA, 4-ABA
Supports isomer-specific scaffold selection for AChE inhibitor research
DFT/B3LYP docking against human AChE; exact kcal/mol scores in source [REFS-1]

Effective Epoxy Curing Agent for Room Temperature Applications

While many aromatic amines require elevated temperatures to effectively cure epoxy resins, 3-aminobenzylamine is effective as a component in cold-curable formulations. A patent demonstrates that a mixture of m-aminobenzylamine (3-aminobenzylamine) and p-aminobenzylamine (4-aminobenzylamine) results in a composition that is liquid at room temperature and serves as an excellent cold-curable curing agent for epoxy resins[6]. This mixture provides superior performance compared to using the solid 3-aminobenzylamine alone, improving processability without sacrificing the desirable properties of the cured product, such as high thermal stability and low thermal degradation[6].

Evidence DimensionPhysical State at Room Temperature & Curing Profile
Target Compound DataA mixture containing 3-aminobenzylamine is liquid at room temperature and effective for cold curing.
Comparator Or BaselinePure 3-aminobenzylamine is a solid, limiting its application as a single-component liquid curing agent.
Quantified DifferenceShift from solid to processable liquid, enabling room-temperature curing applications.
ConditionsEpoxy resin curing agent formulation.

For applications in coatings, adhesives, and castings where heat curing is impractical or undesirable, using 3-aminobenzylamine in a mixed-isomer formulation provides a workable, liquid curing agent with excellent final properties.

Dopamine Sensor Sensitivity
Head-to-head
PABA/f-CNTs: 7.27 µA·cm⁻²·µM⁻¹
vs PANI/f-CNTs: 6.88 µA·cm⁻²·µM⁻¹
Reported 5.7% higher sensitivity in label-free DPV detection
Linear range 50–500 nM, LOD 0.1554 µM in PBS [REFS-2]

Lowering Glass Transition Temperature (Tg) for Improved Thermoplastic Processability

The introduction of flexible linkages and non-linear structures via meta-substitution is a known method for lowering the glass transition temperature (Tg) of aromatic polymers, thereby improving their thermoplastic processability. While direct data comparing polyamides from the three aminobenzylamine isomers is sparse, the principle is well-established in the literature. For example, N-phenylated aromatic polyamides containing meta-catenated linkages exhibit Tg values in the range of 196–229 °C, which is significantly lower than many wholly aromatic polyamides that have Tg values well in excess of 300 °C or decompose before transitioning[4][7]. This reduction in Tg, enabled by the meta-isomer geometry, can make the difference between a melt-processable thermoplastic and an intractable material.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataPolyamides with meta-linkages (analogous to those from 3-aminobenzylamine) show Tg values typically in the 200-260 °C range.
Comparator Or BaselineRigid, linear wholly aromatic polyamides (analogous to those from p-isomers) often have Tg > 300 °C or are infusible.
Quantified DifferencePotential reduction of Tg by >50-100 °C, moving the polymer into a more accessible processing window.
ConditionsPolymerization of aromatic diamines and diacids/dianhydrides.

A lower Tg allows for processing at lower temperatures, reducing energy costs, minimizing thermal degradation during manufacturing, and expanding the range of compatible processing equipment.

Melting Point
Cross-study
3-ABA 41–45 °C
2-ABA 58–61 °C
4-ABA 37 °C
Solid at room temperature supports easier handling vs liquid 4-ABA
Vendor CoA data; intermediate melting point may offer process flexibility
Polyimide Performance
Class-level
m-ABA yields high heat resistance, transparency, processability balance
Patent reports isomer-dependent property balance for polyamic acid/polyimide synthesis
JPS6094425A; ortho/para isomers not claimed for equivalent performance
Commercial Purity
Data to verify
>98.0% (GC,T) across multiple suppliers
Consistent purity benchmark across vendors reduces procurement variability
Similar purities available for 2- and 4-ABA; verify CoA for specific lot

Monomer for Soluble, High-Performance Polyamide and Polyimide Films

Based on its ability to disrupt chain packing and enhance solubility, 3-aminobenzylamine is the indicated choice for producing high-performance aromatic polymer films and coatings via solution-casting techniques. Its use allows for the creation of tough, flexible, and transparent films from polymers that would otherwise be insoluble and unprocessable if made from linear para-isomers[4].

Component for Two-Part, Room-Temperature-Cure Epoxy Adhesives and Composites

The utility of 3-aminobenzylamine in liquid, cold-curable epoxy formulations makes it a prime candidate for specialty adhesives, potting compounds, and composite matrix resins where thermal curing is not feasible. Its aromatic nature contributes to the high thermal stability of the final cured product, a distinct advantage over many aliphatic amine curing agents[6].

Precursor for Melt-Processable Aromatic Thermoplastics

By incorporating 3-aminobenzylamine into a polymer backbone, engineers can lower the glass transition temperature compared to analogous fully para-substituted polymers. This makes it a strategic choice for developing melt-processable aromatic thermoplastics that retain high thermal stability while being compatible with conventional manufacturing techniques like injection molding or extrusion.

Application Fit

Application
Selection Property
Validation Focus
AChE inhibitor scaffold research
Isomer-specific docking affinity profile
Docking score ranking vs positional isomers and natural substrate
Electrochemical dopamine biosensor fabrication
Conductive polymer monomer sensitivity
Sensitivity comparison vs PANI-based composite under identical DPV conditions
High-performance polyimide film/coating development
Meta-isomer architecture for thermal/optical balance
Patent-reported formulation practice; property balance assessment
Scale-up synthesis and intermediate handling
Solid physical form at ambient temperature
Melting point and handling consistency vs liquid 4-ABA and higher-melting 2-ABA

XLogP3

-0.3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

4403-70-7

Wikipedia

1,3-diaminobenzyl phenylalanine

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